molecular formula C13H12F3N3O B7179147 N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-fluoro-3-methylbenzamide

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-fluoro-3-methylbenzamide

Cat. No.: B7179147
M. Wt: 283.25 g/mol
InChI Key: GVMGFURIGZGZGB-UHFFFAOYSA-N
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Description

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-fluoro-3-methylbenzamide is a synthetic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-fluoro-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-8-4-9(2-3-11(8)14)13(20)18-10-5-17-19(6-10)7-12(15)16/h2-6,12H,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMGFURIGZGZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CN(N=C2)CC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-fluoro-3-methylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Coupling with Benzamide: The final step involves coupling the pyrazole derivative with 4-fluoro-3-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-fluoro-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the difluoroethyl group.

Scientific Research Applications

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-fluoro-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-fluoro-3-methylbenzamide involves its interaction with specific molecular targets. The difluoroethyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]glycine
  • N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2-propoxyacetamide
  • N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide

Uniqueness

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-fluoro-3-methylbenzamide is unique due to the presence of both a difluoroethyl group and a benzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.

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